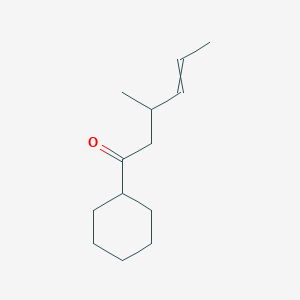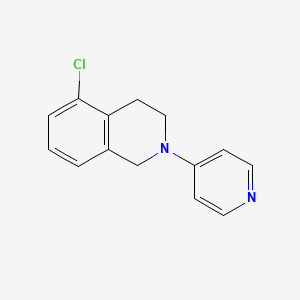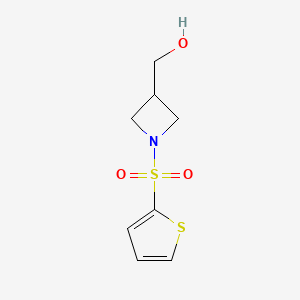
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol is a chemical compound that features a thiophene ring, a sulfonyl group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol typically involves the reaction of thiophene-2-sulfonyl chloride with azetidin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene sulfides.
Substitution: Halogenated or aminated derivatives of the original compound.
Applications De Recherche Scientifique
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiophene derivatives, sulfonyl azetidines, and hydroxymethyl azetidines.
Uniqueness: The combination of a thiophene ring, a sulfonyl group, and an azetidine ring in a single molecule provides unique structural and functional properties that are not commonly found in other compounds. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11NO3S2 |
|---|---|
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
(1-thiophen-2-ylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO3S2/c10-6-7-4-9(5-7)14(11,12)8-2-1-3-13-8/h1-3,7,10H,4-6H2 |
Clé InChI |
IIEBZKLZKOZJQJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1S(=O)(=O)C2=CC=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


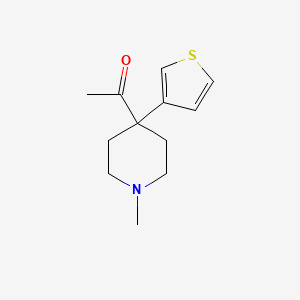
![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)
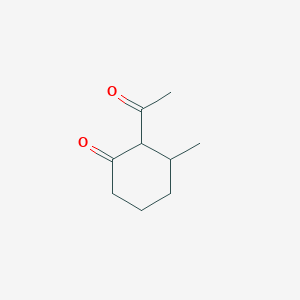
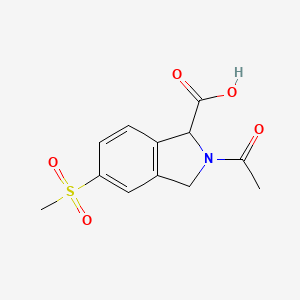
![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)
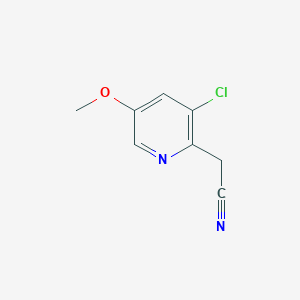
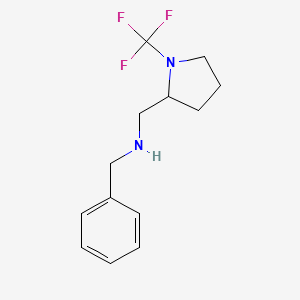
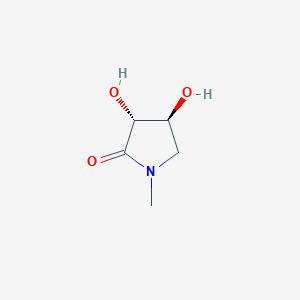

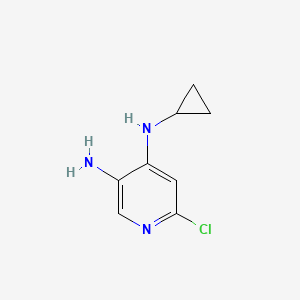
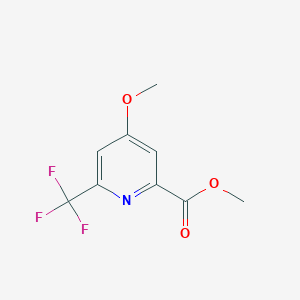
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)
